N-(Cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-YL)pentanamide
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Overview
Description
N-(Cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-YL)pentanamide is a compound that features a piperidine ring, a cyanomethyl group, and a pentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-YL)pentanamide typically involves the formation of the piperidine ring followed by the introduction of the cyanomethyl and pentanamide groups. One common method starts with the cyclization of a suitable precursor to form the piperidine ring. This is followed by the introduction of the cyanomethyl group through a nucleophilic substitution reaction. The final step involves the formation of the pentanamide chain through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-YL)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
N-(Cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-YL)pentanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which N-(Cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-YL)pentanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound may inhibit or activate these targets, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
Apixaban: A compound with a similar piperidine structure, used as an anticoagulant.
Rivaroxaban: Another anticoagulant with a related chemical structure.
Uniqueness
N-(Cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-YL)pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-10(2)9-11(13(18)15-7-6-14)16-8-4-3-5-12(16)17/h10-11H,3-5,7-9H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCVTIPBHWSOJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC#N)N1CCCCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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